molecular formula C14H15N3O3S B2943507 1-(4-(3,4-Dimethoxyphenyl)-6-mercapto-1,3,5-triazin-2-yl)propan-2-one CAS No. 565192-89-4

1-(4-(3,4-Dimethoxyphenyl)-6-mercapto-1,3,5-triazin-2-yl)propan-2-one

Cat. No.: B2943507
CAS No.: 565192-89-4
M. Wt: 305.35
InChI Key: KTAAJCCMRMDWTJ-UHFFFAOYSA-N
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Description

This compound (referred to as "dryofracoumarin A" in the literature ) is a triazine-based heterocyclic molecule featuring a 3,4-dimethoxyphenyl substituent at the 4-position of the triazine ring, a mercapto (-SH) group at the 6-position, and a propan-2-one (acetone-derived) moiety at the 1-position. The compound was first isolated from plant extracts and later synthesized for pharmacological studies, though its specific applications remain under investigation .

Properties

IUPAC Name

1-[6-(3,4-dimethoxyphenyl)-4-sulfanylidene-1H-1,3,5-triazin-2-yl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-8(18)6-12-15-13(17-14(21)16-12)9-4-5-10(19-2)11(7-9)20-3/h4-5,7H,6H2,1-3H3,(H,15,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAAJCCMRMDWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=S)N=C(N1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(3,4-Dimethoxyphenyl)-6-mercapto-1,3,5-triazin-2-yl)propan-2-one can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, using ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst . This method has been noted for its good green metrics and moderate yield due to the retro-Michael reaction . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-(4-(3,4-Dimethoxyphenyl)-6-mercapto-1,3,5-triazin-2-yl)propan-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(4-(3,4-Dimethoxyphenyl)-6-mercapto-1,3,5-triazin-2-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(3,4-Dimethoxyphenyl)-6-mercapto-1,3,5-triazin-2-yl)propan-2-one involves its interaction with molecular targets through hydrogen bonding and other interactions. The triazine ring and the mercapto group play crucial roles in binding to target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of the target compound can be contextualized by comparing it with analogs sharing the 3,4-dimethoxyphenyl group, triazine/thiol motifs, or propanone derivatives. Below is a systematic analysis:

Triazine Derivatives with Aromatic Substitutents

  • Compound 8 and 9 (): These are styrylcyclohexene derivatives with 3,4-dimethoxyphenyl groups but lack the triazine core.
  • Pyridinium diperchlorate derivatives (D1–D3) (): These contain a 3,4-dimethoxyphenyl ethynyl group attached to a pyridinium ring. Their charged nature and solubility in polar solvents contrast with the neutral, lipophilic triazine-propanone structure of the target compound .

Coumarin and Benzopyran Derivatives

  • Esculetin (2) and Isoscopoletin (3) (): These coumarins share methoxy/hydroxy aromatic groups but lack the triazine-thiol system. Esculetin is a known antioxidant, while the target compound’s thiol group may confer distinct redox properties .

Lignin Model Compounds ()

  • 2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (3): This β-O-4 lignin model has a 3,4-dimethoxyphenyl group and a ketone but features an ether linkage instead of a triazine ring. It undergoes rapid alkaline cleavage, suggesting the target compound’s triazine core enhances stability under similar conditions .

Thioxo-Tetrahydropyrimidin Derivatives ()

  • (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]}prop-2-en-1-one (5): Shares a thioxo group and aromatic methoxy substituents but uses a pyrimidinone scaffold instead of triazine. The presence of an α,β-unsaturated ketone in compound 5 may enhance electrophilic reactivity compared to the saturated propan-2-one in the target compound .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological/Physicochemical Notes Reference
Target Compound (Dryofracoumarin A) 1,3,5-Triazine 3,4-Dimethoxyphenyl, -SH, propan-2-one Lipophilic; uncharacterized bioactivity
Esculetin (2) Coumarin 6,7-Dihydroxy Antioxidant, inhibits tyrosinase
Styrylcyclohexene (8,9) Cyclohexene 3,4-Dimethoxyphenyl, styryl Neurotrophic effects in PC12 cells
Pyridinium D1 () Pyridinium salt 3,4-Dimethoxyphenyl ethynyl, ammonium Soluble in DMSO; potential ion-channel activity
Lignin Model (3) () β-O-4 Ether 3,4-Dimethoxyphenyl, ketone Rapid alkaline cleavage

Research Findings and Functional Insights

  • Stability : The triazine ring in the target compound likely confers greater chemical stability compared to β-O-4 ethers () or coumarins (), which degrade under alkaline or oxidative conditions.
  • Bioactivity Potential: While styrylcyclohexenes () and coumarins () show neurotrophic and antioxidant activities, respectively, the target compound’s thiol group could enable unique interactions with enzymes or metal ions, warranting further study.
  • Solubility : The propan-2-one moiety may enhance membrane permeability relative to charged pyridinium salts () or polar lignin models ().

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